molecular formula C6H4ClNO2S B15293578 2-Chloro-3-nitrobenzene-1-thiol

2-Chloro-3-nitrobenzene-1-thiol

Cat. No.: B15293578
M. Wt: 189.62 g/mol
InChI Key: PCMIOFZRWHQJRX-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzene-1-thiol (CAS 1824577-52-7 ) is a small molecule building block with the molecular formula C6H4ClNO2S and a molecular weight of 190 Da . This compound features a benzene ring substituted with a thiol (-SH), a chloro (-Cl), and a nitro (-NO2) group, presenting multiple reactive sites for chemical synthesis and functionalization. Its structure is characterized by a logP of 2.61, indicating its lipophilicity, and a polar surface area of 43 Ų . Researchers can utilize this benzenethiol derivative as a key precursor in the development of more complex sulfur-containing compounds. The thiol group is a key functional moiety in biochemical and chemical research, known to undergo various redox reactions, including oxidation by hydrogen peroxide to form sulfenic acid intermediates, which can further react to form disulfides . This reactivity is fundamental in studying redox signaling pathways and designing novel materials. The specific spatial arrangement of the chloro and nitro substituents on the benzene ring in this isomer makes it a valuable scaffold for constructing functionalized molecular architectures in medicinal chemistry and materials science. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-3-nitrobenzenethiol

InChI

InChI=1S/C6H4ClNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H

InChI Key

PCMIOFZRWHQJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Nitrobenzene 1 Thiol

Retrosynthetic Analysis and Key Precursors for 2-Chloro-3-nitrobenzene-1-thiol (B6165616)

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of plausible precursors. The primary disconnections involve the carbon-sulfur bond and the transformations of the functional groups on the aromatic ring.

C-S Bond Disconnection: The most direct retrosynthetic step is the disconnection of the C-S bond. This suggests a precursor that can be thiolated, such as an aryl halide or a diazonium salt. This leads to two main precursor archetypes:

Aryl Halide Precursor: A di-halogenated nitrobenzene (B124822), such as 1,2-dichloro-3-nitrobenzene , could undergo a nucleophilic aromatic substitution (SNAr) reaction with a thiolating agent. Alternatively, a bromo-substituted precursor like 1-bromo-2-chloro-3-nitrobenzene could be used in a transition-metal-catalyzed cross-coupling reaction. chemicalbook.comnih.gov

Diazonium Salt Precursor: An amino-substituted precursor, 2-chloro-3-nitroaniline (B1591111) , can be converted into a diazonium salt. researchgate.net This highly reactive intermediate can then be treated with a sulfur-containing nucleophile to introduce the thiol group.

Functional Group Interconversion: Another retrosynthetic strategy involves the modification of a sulfur-containing functional group already present on the ring.

Aryl Sulfonyl Chloride Precursor: The reduction of 2-chloro-3-nitrobenzene-1-sulfonyl chloride is a viable route to the target thiol. This precursor can be synthesized from less complex starting materials.

The selection of a specific synthetic route will depend on factors such as the availability and cost of starting materials, reaction efficiency, and desired purity of the final product.

Precursor Corresponding Synthetic Approach
2-Chloro-3-nitroanilineDiazotization followed by thiolation
2-Chloro-3-nitrobenzene-1-sulfonyl chlorideReduction
1,2-Dichloro-3-nitrobenzeneNucleophilic Aromatic Substitution (SNAr)
1-Bromo-2-chloro-3-nitrobenzeneTransition-Metal-Catalyzed C-S Cross-Coupling

Classical Synthetic Routes to Substituted Thiophenols

Classical methods for the synthesis of aromatic thiols have been well-established for decades and remain widely used due to their reliability and the accessibility of reagents.

Diazotization Methods for Aromatic Thiols

The diazotization of an aromatic amine, followed by a Sandmeyer-type reaction, is a versatile method for introducing a variety of functional groups onto an aromatic ring, including the thiol group. cdnsciencepub.comprepchem.com The general process involves the conversion of a primary aromatic amine to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. orgsyn.orggoogle.com The resulting diazonium salt is then reacted with a sulfur nucleophile.

For the synthesis of this compound, the key precursor is 2-chloro-3-nitroaniline . researchgate.net The synthesis would proceed via the following steps:

Diazotization: 2-chloro-3-nitroaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Thiolation: The diazonium salt solution is then added to a solution containing a sulfur nucleophile. Common reagents for this step include potassium ethyl xanthate, followed by hydrolysis, or sodium sulfide (B99878)/hydrosulfide (B80085).

A general procedure for a Sandmeyer-type reaction is outlined in the synthesis of m-chloronitrobenzene from m-nitroaniline, where the diazonium salt is reacted with cuprous chloride. orgsyn.org A similar approach could be adapted for the synthesis of the target thiol.

Reactant Reagents Conditions Product
2-Chloro-3-nitroaniline1. NaNO₂, HCl1. 0-5 °CThis compound
2. KSCN or NaSH2. Elevated temperature

Reduction of Aryl Sulfonyl Chlorides and Related Compounds

The reduction of aryl sulfonyl chlorides to the corresponding thiols is a reliable and widely used method. The precursor for the target molecule, 2-chloro-3-nitrobenzene-1-sulfonyl chloride , can be prepared by the chlorosulfonation of 2-chloronitrobenzene. prepchem.comsemanticscholar.org

Several reducing agents can be employed for the conversion of the sulfonyl chloride to the thiol. Common methods include:

Zinc dust and acid: A classical method involves the reduction with zinc dust in the presence of an acid, such as sulfuric acid.

Phosphorus-based reagents: Reagents like red phosphorus with iodine or triphenylphosphine (B44618) can effectively reduce sulfonyl chlorides.

Metal hydrides: Strong reducing agents like lithium aluminum hydride can be used, although chemoselectivity can be an issue with other reducible functional groups like the nitro group.

The choice of reducing agent is critical to avoid the reduction of the nitro group. Milder conditions are generally preferred. A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides provides insight into the reactivity of these compounds. cdnsciencepub.com

Reactant Reducing Agent Solvent Product
2-Chloro-3-nitrobenzene-1-sulfonyl chlorideZn/H₂SO₄Dioxane/WaterThis compound
2-Chloro-3-nitrobenzene-1-sulfonyl chlorideRed P, I₂Acetic AcidThis compound

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitrobenzenes with Thiolating Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those activated by electron-withdrawing groups such as a nitro group. stackexchange.com The reaction proceeds via a Meisenheimer complex intermediate. For the synthesis of this compound, a suitable precursor would be 1,2-dichloro-3-nitrobenzene .

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 1,2-dichloro-3-nitrobenzene, the chlorine at the 2-position is ortho to the nitro group and would be the more reactive site for substitution. The reaction with a thiolating agent, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), would lead to the displacement of the chlorine atom at the 2-position to form the desired thiol.

The reaction conditions typically involve a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures to proceed at a reasonable rate. The choice of the thiolating reagent and reaction conditions can influence the yield and purity of the product.

Reactant Thiolating Agent Solvent Conditions Product
1,2-Dichloro-3-nitrobenzeneNaSHDMFElevated TemperatureThis compound
1,2-Dichloro-3-nitrobenzeneNa₂S followed by acidificationEthanol/WaterRefluxThis compound

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and sustainable methods. Transition-metal-catalyzed reactions have emerged as a powerful tool in this regard.

Transition-Metal-Catalyzed C-S Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the carbon-sulfur bond. orgsyn.org Palladium and copper are the most commonly used metals for this transformation. rsc.orgnih.gov These reactions offer a high degree of functional group tolerance and can often be carried out under milder conditions than classical methods.

For the synthesis of this compound, a plausible approach would involve the cross-coupling of a suitable aryl halide with a thiol source. A potential precursor for this reaction is 1-bromo-2-chloro-3-nitrobenzene . chemicalbook.comnih.gov The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions would allow for the selective formation of the C-S bond at the 1-position.

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Ligand Exchange: The thiol or thiolate anion coordinates to the palladium center.

Reductive Elimination: The aryl and thiol groups couple, and the desired product is released, regenerating the palladium(0) catalyst.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are also a viable option and can sometimes be more cost-effective than palladium-catalyzed systems.

Aryl Halide Thiol Source Catalyst Ligand Base Solvent Product
1-Bromo-2-chloro-3-nitrobenzeneThiophenol (or a protected thiol)Pd(dba)₂XantphosK₂CO₃TolueneThis compound
1-Bromo-2-chloro-3-nitrobenzeneThiophenol (or a protected thiol)CuIPhenanthrolineCs₂CO₃DMFThis compound

Metal-Free Thiolation Strategies

The synthesis of aryl thioethers, including this compound, has traditionally relied on metal-catalyzed cross-coupling reactions. rsc.org However, significant progress has been made in developing metal-free alternatives to circumvent the costs and potential toxicity associated with transition metals like palladium, nickel, or copper. rsc.org

One prominent metal-free strategy involves the direct nucleophilic aromatic substitution (SNAr) of an activated nitroarene with a thiol. Research has demonstrated that a catalytic amount of a simple inorganic salt, such as potassium phosphate (B84403) (K₃PO₄), can effectively facilitate the SNAr reaction between nitroarenes and thiols. rhhz.net This method proceeds in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, representing a mild and inexpensive route to C–S bond formation. rhhz.net The reaction is believed to proceed through the classic two-step addition-elimination mechanism involving a Meisenheimer complex. rhhz.net

Another effective metal-free approach utilizes a disulfide in the presence of a weak base. rsc.org Studies on the thiolation of heteroaromatics have shown that high yields of aryl thioethers can be achieved without any metal catalyst. rsc.org The optimized conditions for a model reaction involved using a disulfide with two equivalents of a base like cesium carbonate in a solvent such as 1,4-dioxane (B91453) under an inert atmosphere. rsc.org Control experiments, including the use of ultrapure base and freshly distilled solvent, confirmed that the reactivity was not due to trace metal contamination. rsc.org

Table 1: Optimized Conditions for a Metal-Free Thiolation Model Reaction. rsc.org
ParameterCondition
Thiol SourceDi-p-tolyl disulfide (5 equivalents)
BaseCesium Carbonate (2 equivalents)
Solvent1,4-Dioxane
AtmosphereArgon
Duration18-24 hours

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various stages of its parent molecule's synthesis, such as the chlorination of nitrobenzene.

Traditional chlorination methods often involve hazardous reagents. A greener alternative has been developed using trichloroisocyanuric acid (TCCA) as the chlorinating agent in conjunction with solid acid catalysts like zeolites. researchgate.net This process is environmentally friendly and can be implemented in a continuous flow reactor system, which enhances efficiency and safety. researchgate.net The HUSY zeolite, in particular, has shown promise as a reusable catalyst for the chlorination of nitrobenzene, achieving good conversion rates and high selectivity for monochlorinated products. researchgate.net The by-product, cyanuric acid, can be collected and reused to produce more TCCA, adhering to the principle of atom economy. researchgate.net

Applying these principles to the thiolation step, the use of metal-free catalytic systems, such as potassium phosphate, aligns with green chemistry by avoiding heavy metal waste. rhhz.net Furthermore, conducting reactions at room temperature reduces energy consumption, and using recyclable catalysts minimizes waste generation. rhhz.net

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of this compound from a suitable precursor, such as 1,2-dichloro-3-nitrobenzene, is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway, which is significantly influenced by the activating nitro group.

Elucidation of SNAr Mechanisms Involving Nitro-Activated Systems

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the substitution of a leaving group, like a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction is particularly favored in aromatic systems that possess strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orgresearchgate.net

The SNAr mechanism typically proceeds through a two-step addition-elimination process:

Nucleophilic Attack: The nucleophile (in this case, a thiolate anion, RS⁻) attacks the carbon atom bearing the leaving group (the ipso carbon). This step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rhhz.netwikipedia.org The aromaticity of the ring is temporarily broken during this stage. wikipedia.org

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. wikipedia.org

The rate-determining step is typically the initial attack by the nucleophile and the formation of the Meisenheimer complex. wikipedia.org The presence of the nitro group on the benzene (B151609) ring is critical for this mechanism. It activates the ring towards nucleophilic attack by withdrawing electron density and, more importantly, stabilizes the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgresearchgate.net Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols suggest the reaction mechanism may be borderline between a concerted and a stepwise pathway, with the nucleophilic attack being facilitated by the anionic form of the thiol. researchgate.net

Table 2: Key Features of the SNAr Mechanism in Nitro-Activated Systems
FeatureDescriptionReference
Activating GroupElectron-withdrawing groups, most commonly the nitro group (NO₂). wikipedia.orgresearchgate.net
IntermediateFormation of a resonance-stabilized Meisenheimer complex. rhhz.netwikipedia.org
Mechanism TypeTwo-step addition-elimination pathway. rhhz.netwikipedia.org
Rate-Determining StepTypically the initial nucleophilic attack and formation of the intermediate. wikipedia.org

Radical Pathways in Thiolation Reactions

In addition to the polar SNAr mechanism, the possibility of a radical pathway for C-S bond formation must be considered. Such a pathway could be initiated by an electron transfer from the thiolate nucleophile to the electron-deficient nitroarene. rhhz.net

However, mechanistic studies designed to probe for the presence of radical intermediates have often yielded negative results in the context of SNAr reactions of nitroarenes. rhhz.net For instance, in the potassium phosphate-catalyzed reaction of nitroarenes with thiols, the addition of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BHT (dibutylhydroxytoluene) did not inhibit the reaction. rhhz.net This outcome strongly disfavors the operation of a radical pathway, lending further support to the polar, two-step SNAr mechanism involving a Meisenheimer intermediate as the dominant route for these specific transformations. rhhz.net

Chemical Reactivity and Transformative Chemistry of 2 Chloro 3 Nitrobenzene 1 Thiol

Reactivity of the Thiol Group in 2-Chloro-3-nitrobenzene-1-thiol (B6165616)

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation, rendering it a key site for chemical modification.

Oxidation Reactions: Disulfide Formation and Higher Oxidation States (e.g., Sulfoxides, Sulfones)

Mild oxidation of thiols leads to the formation of disulfides (RSSR). This transformation is a common redox process in organic chemistry. libretexts.orglibretexts.org The oxidation of thiols can proceed through a two-step process involving intermediate species. nih.gov The S-S single bond in a disulfide is significantly stronger than the O-O bond in a peroxide, making disulfide formation thermodynamically favorable. libretexts.org

Further oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which represent higher oxidation states of sulfur. libretexts.orgorientjchem.org The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant synthetic challenge. researchgate.net Various oxidizing agents, such as hydrogen peroxide, can be employed, and the selectivity can often be controlled by the reaction conditions and the use of specific catalysts. organic-chemistry.orgorganic-chemistry.org For instance, oxidation with 30% hydrogen peroxide catalyzed by tantalum carbide can yield sulfoxides, while niobium carbide as a catalyst under similar conditions can produce sulfones. organic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation Products of this compound

ReactantOxidizing Agent/CatalystProductProduct Class
This compoundMild Oxidant (e.g., I2, air)Bis(2-chloro-3-nitrophenyl) disulfideDisulfide
2-Chloro-3-nitrophenyl sulfide (B99878)H2O2 / Tantalum Carbide1-Chloro-2-(methylsulfinyl)-3-nitrobenzeneSulfoxide
2-Chloro-3-nitrophenyl sulfideH2O2 / Niobium Carbide1-Chloro-2-(methylsulfonyl)-3-nitrobenzeneSulfone
2-Chloro-3-nitrophenyl sulfideUrea-hydrogen peroxide / Phthalic anhydride1-Chloro-2-(methylsulfonyl)-3-nitrobenzeneSulfone

Nucleophilic Reactions of the Thiol Moiety (e.g., Alkylation, Acylation)

The thiol group, or more accurately the thiolate anion (RS⁻), is an excellent nucleophile. libretexts.org This high nucleophilicity allows it to readily participate in substitution reactions with various electrophiles.

Alkylation: Thiols can be alkylated by reacting with alkyl halides to form thioethers (sulfides). This reaction typically proceeds via an SN2 mechanism. To avoid the potential side reaction where the resulting sulfide reacts further, thiourea (B124793) can be used as the nucleophile, forming an isothiourea salt that is subsequently hydrolyzed to the thiol. libretexts.org

Acylation: Reaction with acyl halides or anhydrides converts thiols into thioesters.

The presence of electron-withdrawing groups, like the nitro group in the ortho and para positions of an aryl halide, significantly increases the rate of nucleophilic aromatic substitution (SNAr). libretexts.orgmsu.edu This occurs through a two-step addition-elimination mechanism where the nucleophile adds to the aromatic ring to form a negatively charged intermediate, which is stabilized by the electron-withdrawing groups, followed by the elimination of the halide. libretexts.org

Thiol-Ene and Thiol-Michael Addition Reactions

The thiol-ene reaction involves the addition of a thiol across a double bond (alkene) to form a thioether. wikipedia.org This reaction can proceed through either a free-radical or a catalyzed Michael addition mechanism. wikipedia.org The free-radical addition is initiated by light, heat, or a radical initiator and results in an anti-Markovnikov product. wikipedia.org This reaction is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org

The Thiol-Michael addition is a conjugate addition (1,4-addition) of a thiol to an α,β-unsaturated carbonyl compound. acsgcipr.org This highly atom-efficient reaction is catalyzed by a base or can even proceed without a catalyst in water. acsgcipr.org

Table 2: Addition Reactions Involving the Thiol Group

Reaction TypeReactantsProduct
Thiol-EneThis compound + AlkeneThioether
Thiol-MichaelThis compound + α,β-Unsaturated Carbonyl1,4-Adduct

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. libretexts.orgnih.gov This reversible reaction is fundamental in various biological processes, such as protein folding. libretexts.orgnih.gov The reaction proceeds through a nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bond. nih.gov The equilibrium of this exchange is influenced by the relative stability of the thiols and disulfides involved. harvard.edu In vitro, these exchange reactions can be observed between different thiols and disulfides, leading to the formation of asymmetric disulfides. nih.gov

Reactivity of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that can be readily transformed into other nitrogen-containing functionalities, most notably through reduction.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group to an amino group. wikipedia.orgorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney nickel is often preferred when the substrate contains halogen substituents to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild option for this transformation. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and metal hydrides can also be used, although metal hydrides can sometimes lead to the formation of azo compounds from aryl nitro compounds. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, in a compound containing both a nitro and a carbonyl group, the nitro group can be selectively reduced using tin and hydrochloric acid without affecting the carbonyl group. scispace.com Enzymatic reductions are also known, where nitroreductases can chemoselectively reduce aromatic nitro groups to hydroxylamino groups. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsProduct
H₂/Pd/CCatalytic Hydrogenation2-Chloro-3-aminobenzene-1-thiol
Fe/HClAcidic Reduction2-Chloro-3-aminobenzene-1-thiol
SnCl₂Mild Reduction2-Chloro-3-aminobenzene-1-thiol
Zn/NH₄ClNeutral Reduction2-Chloro-3-hydroxylaminobenzene-1-thiol

Role of the Nitro Group as an Activating or Leaving Group in SNAr

The nitro group (NO₂) plays a significant, albeit indirect, role in the nucleophilic aromatic substitution (SNAr) reactions of this compound. Its primary function is as a strong electron-withdrawing group, which powerfully activates the aromatic ring towards nucleophilic attack. quora.comnih.gov This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. organic-chemistry.org The stabilization occurs through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group. pearson.comyoutube.com

While the nitro group is an excellent activating group, it is generally considered a poor leaving group in SNAr reactions compared to halogens like chlorine. researchgate.net However, under specific conditions and with certain nucleophiles, the nitro group can be displaced. researchgate.net The relative reactivity of leaving groups in SNAr reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. researchgate.net In the context of this compound, the chloro group is the more likely site for nucleophilic attack and substitution due to its better leaving group ability.

It is important to note that the activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. organic-chemistry.orgpearson.com In this compound, the nitro group is in the meta position relative to the chloro group. While a meta-directing deactivator for electrophilic aromatic substitution, the nitro group still exerts an activating effect on the entire ring for nucleophilic substitution by withdrawing electron density. quora.com

Reactivity of the Chloro Group in this compound

The chloro group is a key reactive site in this compound, primarily participating in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles via an SNAr mechanism. researchgate.net The presence of the electron-withdrawing nitro group, even at the meta position, enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack. nih.gov The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to yield the substituted product. organic-chemistry.org

The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the intermediate complex. A wide range of nucleophiles, including alkoxides, phenoxides, and amines, can displace the chloro group.

The chloro group of this compound can also serve as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions have become fundamental tools in modern organic synthesis. acs.org

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. escholarship.org

Sonogashira Coupling: A palladium- and copper-catalyzed reaction that couples the aryl chloride with a terminal alkyne, resulting in the formation of an aryl-alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. acs.org This method is particularly valuable for the synthesis of arylamines. acs.org

The success of these cross-coupling reactions often depends on the choice of catalyst, ligands, base, and reaction conditions to achieve high yields and selectivity. escholarship.orgacs.org Iron-catalyzed cross-coupling reactions have also emerged as a method for forming carbon-sulfur bonds by coupling alkyl halides with thiols. chemrxiv.orgchemrxiv.org

Synergistic Electronic and Steric Effects on the Reactivity Profile of this compound

The presence of three different functional groups raises questions of regioselectivity and chemoselectivity. In many reactions, the thiol group (-SH) is the most nucleophilic and acidic site. Therefore, in reactions with electrophiles or bases, the thiol group is likely to react first.

In nucleophilic aromatic substitution reactions, the chloro group is the primary site of attack due to its leaving group ability, activated by the nitro group. The regioselectivity of these reactions is generally directed at the carbon bearing the chlorine atom.

Chemoselectivity becomes crucial when multiple reaction pathways are possible. For instance, in a reaction with a reagent that could act as both a nucleophile and a base, the outcome would depend on the relative rates of reaction at the thiol and the chloro-substituted carbon. Careful selection of reaction conditions is often necessary to favor one transformation over another.

The electronic properties of the substituents have a profound impact on reaction rates. The strong electron-withdrawing nature of the nitro group significantly increases the rate of nucleophilic aromatic substitution at the chloro position by stabilizing the negatively charged intermediate. nih.gov

Synthesis and Chemical Transformations of Derivatives and Analogues of 2 Chloro 3 Nitrobenzene 1 Thiol

Synthesis of Sulfur-Containing Derivatives (e.g., Sulfides, Sulfones, Thioethers)

The thiol group in 2-chloro-3-nitrobenzene-1-thiol (B6165616) is a primary site for derivatization, enabling the synthesis of a variety of sulfur-containing compounds such as thioethers (sulfides) and sulfones.

Thioethers (Sulfides): The formation of thioethers is a common transformation. This can be achieved through the reaction of the thiol with various alkylating or arylating agents. A general method involves the deprotonation of the thiol with a base to form a thiolate anion, which then acts as a nucleophile. youtube.comkhanacademy.org For instance, the reaction with alkyl halides in the presence of a base is a standard procedure for synthesizing alkyl aryl sulfides. youtube.com Another approach is the copper-catalyzed cross-coupling of thiols with aryl halides. organic-chemistry.org

Metal-free methods have also been developed. For example, a dehydrative thioetherification can be achieved by reacting thiols with alcohols using triflic acid as a catalyst. nih.gov This method offers an efficient and practical route to sulfides. nih.gov Additionally, biocatalytic approaches using ene-reductases have emerged for the asymmetric synthesis of chiral thioethers, demonstrating high enantioselectivity. nih.gov

Sulfones: Sulfones are typically synthesized by the oxidation of the corresponding sulfides (thioethers). researchgate.net A common oxidizing agent for this transformation is hydrogen peroxide in acetic acid. researchgate.net Other reagents like m-chloroperbenzoic acid (m-CPBA) can also be employed. organic-chemistry.org The direct synthesis of sulfones from thiols is also possible. For example, the oxidation of thiolates with reagents like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) generates sulfinate anions, which can then be alkylated to form sulfones. organic-chemistry.org

Table 1: Synthesis of Sulfur-Containing Derivatives
DerivativeSynthetic MethodReagentsReference(s)
Thioethers (Sulfides)Alkylation of thiolsAlkyl halides, Base youtube.comkhanacademy.org
Thioethers (Sulfides)Copper-catalyzed cross-couplingAryl halides, Copper catalyst organic-chemistry.org
Thioethers (Sulfides)Dehydrative thioetherificationAlcohols, Triflic acid nih.gov
Thioethers (Sulfides)Biocatalytic asymmetric synthesisα-Bromoacetophenones, Vinyl sulfides, Ene-reductase nih.gov
SulfonesOxidation of sulfidesHydrogen peroxide, Acetic acid researchgate.net
SulfonesOxidation of sulfidesm-Chloroperbenzoic acid (m-CPBA) organic-chemistry.org
SulfonesOxidation of thiolates and alkylation2-(Phenylsulfonyl)-3-phenyloxaziridine, Alkylating agent organic-chemistry.org

Modification of the Nitro Group: Amines, Azoxy Compounds, and Other Reduced Species

The nitro group of this compound is readily reduced to various other nitrogen-containing functional groups, most notably amines. This transformation is a cornerstone in the synthesis of many biologically active molecules.

Amines: The reduction of aromatic nitro compounds to primary amines is a well-established and widely used reaction in organic synthesis. wikipedia.org Several methods are available for this conversion:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., hydrochloric acid) is a classic method for nitro group reduction. scispace.com Tin(II) chloride (SnCl2) is known for its mildness and can be used to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfide (B80085) is another reagent capable of reducing nitroarenes to anilines. google.com A simple, bench-stable [Fe(salen)2]-μ-oxo precatalyst has also been reported for the reduction of nitro compounds at room temperature. nih.gov

Hydroxylamines and Azoxy Compounds: Partial reduction of the nitro group can lead to the formation of hydroxylamines and azoxy compounds. The reduction of nitroarenes with zinc metal can yield N,N'-diarylhydrazines, while treatment with reagents like zinc dust and ammonium (B1175870) chloride can produce hydroxylamines. wikipedia.org Under certain conditions, especially with metal hydrides like lithium aluminum hydride (LiAlH4), aromatic nitro compounds can be reduced to azo compounds. commonorganicchemistry.com Mechanistic studies have shown that nitrosobenzene (B162901) can be a short-lived intermediate in the reduction of nitrobenzene (B124822), which can then lead to the formation of azoxybenzene. acs.org

Table 2: Reduction of the Nitro Group
ProductReagents/CatalystConditionsReference(s)
AmineH2, Pd/CCatalytic hydrogenation commonorganicchemistry.com
AmineH2, Raney NickelCatalytic hydrogenation commonorganicchemistry.com
AmineFe, AcidAcidic conditions scispace.com
AmineSnCl2Mild conditions commonorganicchemistry.com
AmineSodium hydrosulfide- google.com
Amine[Fe(salen)2]-μ-oxo precatalystRoom temperature nih.gov
HydroxylamineZinc dust, Ammonium chloride- wikipedia.org
Azo CompoundLiAlH4- commonorganicchemistry.com
Azoxy Compound-Intermediate in some reductions acs.org

Halogen Functionalization and Diversification through Cross-Coupling Reactions

The chlorine atom on the benzene (B151609) ring provides a handle for further functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the chlorine atom towards nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles. For example, reaction with thiols can lead to the formation of diaryl sulfides. semanticscholar.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on this compound can be challenging due to potential catalyst poisoning by the thiol group, protection of the thiol or its conversion to a more stable derivative allows for subsequent coupling reactions.

The synthesis of phenothiazines, for instance, can involve the reaction of a benzenethiol (B1682325) derivative with an o-chloronitrobenzene, followed by a reductive cyclization. semanticscholar.org This highlights how the chloro and nitro groups can be strategically utilized in the construction of more complex ring systems.

Cyclization Reactions Involving Multiple Functional Groups (e.g., Heterocyclic Fused Systems)

The proximate arrangement of the thiol, nitro, and chloro groups on the benzene ring of this compound and its derivatives facilitates a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A prominent example is the synthesis of phenothiazines. The reaction between an aminothiophenol and a derivative of 2-chloro-1-nitrobenzene can lead to a diaryl sulfide (B99878) intermediate. Subsequent reductive cyclization of the nitro group, often using a reagent like triethyl phosphite, can induce an intramolecular reaction to form the tricyclic phenothiazine (B1677639) core. semanticscholar.org

Another important class of fused heterocycles that can be synthesized are the 1,3-benzothiazin-4-ones (BTZs). The synthesis can involve the reaction of a substituted 2-chloronitrobenzoic acid derivative with a secondary amine. An intramolecular nucleophilic substitution, favored by electron-withdrawing groups, leads to the formation of the benzothiazinone ring system. researchgate.net

Furthermore, the reduction of a nitro group to an amine can trigger intramolecular cyclization. For instance, in the synthesis of substituted 2-amino-4(3H)-quinazolinones, the reduction of a nitro group ortho to an N-acylated S-methylisothiourea initiates an intramolecular cyclization to form the quinazolinone ring. researchgate.net These examples underscore the utility of the functional groups on the this compound scaffold in constructing diverse and complex heterocyclic architectures.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insights of 2 Chloro 3 Nitrobenzene 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a substituted benzene (B151609) ring like that in 2-Chloro-3-nitrobenzene-1-thiol (B6165616), NMR provides precise information about the electronic environment of each proton and carbon atom, allowing for the unambiguous assignment of the substitution pattern.

¹H, ¹³C, and Heteronuclear (e.g., ¹⁵N) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the thiol proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating nature of the thiol (-SH) group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between adjacent protons.

Based on data from similar compounds like 2-nitrochlorobenzene and 1-chloro-3-nitrobenzene (B92001), the proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). chemicalbook.comchemicalbook.com The thiol proton (S-H) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons directly attached to the electronegative substituents (Cl, NO₂) will be significantly shifted downfield. The carbon bearing the thiol group (C-S) would appear at a characteristic chemical shift, while the other aromatic carbons can be assigned based on their electronic environment and by comparison with related structures. nih.govspectrabase.com

Heteronuclear NMR, such as ¹⁵N NMR, could provide direct information about the electronic environment of the nitro group's nitrogen atom, which is useful for studying electronic effects within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on additive rules and data from analogous compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.0 - 8.2ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
H-5~7.4 - 7.6tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-6~7.7 - 7.9ddJ(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
S-H~3.5 - 4.5br sN/A
Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-S)~130 - 135
C-2 (C-Cl)~132 - 136
C-3 (C-NO₂)~148 - 152
C-4~125 - 128
C-5~120 - 123
C-6~130 - 133

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the structural assignments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each protonated aromatic carbon (C-4, C-5, and C-6) by linking them to their attached protons (H-4, H-5, and H-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. In this molecule, NOESY could show a correlation between the thiol proton (S-H) and the H-6 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula with high confidence. For this compound (C₆H₄ClNO₂S), the exact mass can be calculated and compared to the experimental value. PubChemLite provides predicted data for various adducts of the molecule. uni.lu The ability to achieve high mass resolution is critical for distinguishing between ions of very similar nominal mass. strath.ac.uknih.gov

Predicted HRMS Data for this compound Adducts Data predicted by CCSbase and sourced from PubChemLite. uni.lu

Table 3: Predicted m/z for Molecular Adducts
AdductCalculated m/z
[M+H]⁺189.97241
[M+Na]⁺211.95435
[M-H]⁻187.95785
[M+K]⁺227.92829

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the nitro group (NO₂, 46 Da).

Loss of the thiol radical (•SH, 33 Da).

Loss of hydrogen chloride (HCl, 36 Da).

Loss of sulfur monoxide (SO) following rearrangement.

Studying derivatives of the compound can provide further structural confirmation. For example, derivatizing the thiol group (e.g., through S-alkylation) would result in a different molecular weight and a unique fragmentation pattern in the MS/MS spectrum, where the fragmentation of the new alkyl group could be observed, confirming the presence and location of the thiol functional group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are often complementary. acs.org

The IR spectrum of this compound would be dominated by absorptions corresponding to the key functional groups. The most characteristic vibrations include the S-H stretch, the N-O stretches of the nitro group, the C-Cl stretch, and various vibrations of the aromatic ring. Data from related compounds such as 1-chloro-3-nitrobenzene provides a basis for these assignments. chemicalbook.comnist.gov

The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. nih.gov Its detection is a clear indication of the thiol group. The nitro group gives rise to two strong and distinct stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the S-H stretch is often weak in the IR spectrum, it can give a more prominent signal in the Raman spectrum. rsc.org The symmetric stretch of the nitro group is also typically strong and easily identifiable in Raman spectra of nitroaromatic compounds. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

Table 4: Key IR and Raman Vibrational Modes
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H StretchAr-H3000 - 3100MediumStrong
S-H Stretch-SH2550 - 2600WeakMedium
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-StrongStrong
Asymmetric NO₂ Stretch-NO₂1520 - 1560StrongMedium
Symmetric NO₂ Stretch-NO₂1345 - 1385StrongStrong
C-Cl Stretch-Cl600 - 800StrongMedium

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Detailed structural information has been obtained for derivatives and isomers, such as 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene. researchgate.netresearchgate.net These studies serve as valuable proxies for understanding the key structural features that would likely be present in this compound.

For instance, the crystal structure of 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene was determined to be monoclinic with the space group P21/c. researchgate.net The analysis of this structure revealed a dihedral angle of 16.2(1)° between the benzene ring and the nitro group, indicating a slight twist from planarity. researchgate.net This deviation is a common feature in nitrobenzene (B124822) derivatives and is influenced by both steric and electronic effects of the substituents, as well as by intermolecular forces within the crystal lattice. mdpi.comresearchgate.net

In the case of 1-chloro-2-methyl-3-nitrobenzene, the mean plane of the nitro group is twisted away from the mean plane of the benzene ring by 38.81(5)°. researchgate.net This larger torsion angle, compared to the dichloroallyloxy derivative, can be attributed to the steric hindrance imposed by the adjacent methyl group.

The study of para-substituted nitrobenzene derivatives has shown that intermolecular interactions can cause significant deformations in the molecular geometry. mdpi.comresearchgate.net These "crystal packing forces" can lead to variations in bond lengths and angles even for the same molecule in different crystalline environments. mdpi.com

Crystallographic Data for a Related Compound: 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene

To illustrate the type of data obtained from an X-ray crystallographic study, the following table summarizes the key parameters for 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene. researchgate.net

Parameter Value
Chemical FormulaC₉H₆Cl₃NO₃
Molecular Weight282.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.476(3)
b (Å)12.775(3)
c (Å)7.2230(14)
β (°)92.32(3)
Volume (ų)1150.3(4)
Z4
Temperature (K)293
R-factor0.066

This interactive table provides a summary of the crystallographic data for a related compound, highlighting the detailed structural information that can be obtained via X-ray diffraction.

The comprehensive analysis of such crystallographic data allows for a deep understanding of the structure-property relationships in the solid state. For this compound, a similar detailed investigation would be invaluable in elucidating its conformational preferences and the supramolecular architecture directed by various intermolecular forces.

Applications of 2 Chloro 3 Nitrobenzene 1 Thiol in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Multi-Step Organic Syntheses

2-Chloro-3-nitrobenzene-1-thiol (B6165616) serves as a crucial starting material or intermediate in a variety of multi-step organic syntheses, enabling the efficient construction of intricate molecular frameworks.

The reactivity of the thiol, chloro, and nitro groups on the benzene (B151609) ring of this compound allows for its use as a precursor in the synthesis of a wide range of complex aromatic and heterocyclic compounds. The thiol group can be readily oxidized or can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The chlorine atom can also be displaced by various nucleophiles.

For instance, related chloronitrobenzene compounds are key intermediates in the synthesis of colorants. The reduction of the nitro group to an aniline (B41778) derivative is a common strategy. nih.gov This resulting amino group, in conjunction with the other functionalities, can then be used to build heterocyclic rings. A notable example is the synthesis of phenothiazines, a class of compounds with important pharmaceutical applications. The reaction of an aminobenzenethiol with a derivative of 2-chloro-1-nitrobenzene can lead to the formation of the phenothiazine (B1677639) core structure. semanticscholar.org

Furthermore, the strategic manipulation of the functional groups allows for the synthesis of polysubstituted benzenes. libretexts.org The order of reactions is critical to achieve the desired substitution pattern due to the directing effects of the existing substituents.

The versatility of this compound is further highlighted by its use in the preparation of benzothiazinones, a class of compounds with potential anti-tuberculosis activity. researchgate.net In these syntheses, the thiol or a derivative can react with other functional groups within the same or another molecule to form the heterocyclic ring system.

Here is an interactive data table summarizing the role of related compounds in synthesis:

PrecursorReaction TypeProduct ClassReference
2-ChloronitrobenzeneReduction, Nucleophilic SubstitutionPhenothiazines semanticscholar.org
2-ChloronitrobenzeneReduction2-Chloroaniline (dye intermediate) nih.gov
3-ChloronitrobenzeneReduction3-Chloroaniline (dye intermediate) nih.gov
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidMulti-step synthesisBenzothiazinones researchgate.net

Beyond complex heterocycles, this compound and its derivatives are valuable intermediates in the synthesis of a broad spectrum of specialty chemicals. These include compounds used in the production of dyes, pigments, and agrochemicals. The reactivity of the sulfonyl chloride derivative of a related compound, 2-chloro-3-nitrobenzene-1-sulfonyl chloride, in nucleophilic substitution and reduction reactions makes it a versatile building block for these applications.

The synthesis of such specialty chemicals often involves a series of carefully controlled reactions to introduce specific functional groups and build up the desired molecular complexity. For example, the nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes. The chloro and thiol groups offer additional handles for further chemical modifications, allowing for the fine-tuning of the final product's properties.

Application in Polymer Chemistry and Functional Materials

The unique combination of functional groups in this compound also lends itself to applications in the realm of polymer chemistry and the development of advanced functional materials.

The thiol group of this compound is particularly significant in polymer chemistry. Thiols can participate in "thiol-ene" click reactions, which are highly efficient and versatile for creating polymers and cross-linked networks. rsc.orgresearchgate.net These reactions involve the radical-mediated or base/nucleophile-initiated addition of a thiol to a carbon-carbon double bond (an ene).

By modifying this compound to incorporate a polymerizable group, it can serve as a monomer precursor. Alternatively, if multiple thiol groups are introduced into a molecule derived from this precursor, it can act as a cross-linking agent to create robust polymer networks. rsc.org The presence of the chloro and nitro groups on the aromatic ring can impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.

The aromatic and electronically active nature of this compound makes it an interesting candidate for incorporation into optoelectronic and conductive materials. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and any resulting material.

While direct applications of this compound in this area are not extensively documented in the provided search results, the principles of materials design suggest its potential. The incorporation of such a molecule into a polymer backbone or as a pendant group could be used to tune the material's conductivity, light-emitting properties, or charge-transport characteristics. The thiol group provides a convenient anchor point for attaching the molecule to surfaces or integrating it into larger systems.

Utilization in Supramolecular Chemistry and Ligand Design for Non-Biological Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The functional groups on this compound make it a potential building block for creating receptors and ligands in non-biological systems.

The thiol group is a well-known ligand for a variety of metal ions and can be used to anchor the molecule to metal surfaces or nanoparticles. nih.govresearchgate.net The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. beilstein-journals.org The chloro and nitro groups can engage in halogen bonding and other specific intermolecular interactions, further directing the assembly process.

Computational and Theoretical Studies of 2 Chloro 3 Nitrobenzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties at the electronic level. For 2-chloro-3-nitrobenzene-1-thiol (B6165616), these calculations can elucidate the influence of its substituent groups—chloro, nitro, and thiol—on the benzene (B151609) ring and on each other.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the thiol group and the aromatic ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitro group (—NO₂), which is a strong electron-withdrawing group. The presence of the electronegative chlorine atom further modulates the electronic landscape.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com In related nitroaromatic compounds, the presence of a nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net For instance, studies on 1,2-dichloro-4-nitrobenzene have shown that the HOMO and LUMO energies are crucial in understanding charge transfer within the molecule. sigmaaldrich.com While precise values for this compound require specific calculations, the expected distribution of these orbitals dictates its electrophilic and nucleophilic sites.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Compounds This table provides illustrative data from similar compounds to contextualize the expected values for this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Nitrobenzene (B124822) -7.4 -1.6 5.8
1,2,3-Trichloro-4-nitrobenzene -8.12 -3.76 4.36
Thiophenol -6.2 -0.1 6.1

Note: Values are approximate and vary with the computational method.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. dtic.milmdpi.com The MESP map illustrates regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

For this compound, the MESP would show:

A region of strong negative potential around the oxygen atoms of the nitro group, making it a primary site for interaction with electrophiles or hydrogen bond donors. dtic.mil

A region of strong positive potential around the acidic hydrogen of the thiol group (S-H), indicating its propensity to act as a hydrogen bond donor.

The benzene ring itself would exhibit a modified potential due to the competing electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group would reduce the negative potential typically found above and below the plane of a benzene ring. dtic.mil

The chlorine atom would also contribute to the electrostatic potential, generally creating a region of slight negative potential. dtic.mil

Studies on similar molecules like 1,2-dimethyl-3-nitrobenzene (B167072) confirm that the nitro group region is highly electronegative, while other parts of the molecule are electropositive. rasayanjournal.co.in

The acidity of the thiol group (–SH) is a key chemical property that can be predicted with considerable accuracy using quantum chemical calculations. nih.gov The pKa value is influenced by the electronic effects of the other substituents on the benzene ring.

In this compound, both the nitro group and the chlorine atom are electron-withdrawing. These groups stabilize the thiolate anion (–S⁻) that forms upon deprotonation, thereby increasing the acidity of the thiol proton (i.e., lowering its pKa value) compared to unsubstituted thiophenol. Biologically relevant thiols typically have pKa values ranging from 8 to 10. nih.gov However, the presence of strong electron-withdrawing groups can significantly lower this value. Computational methods, often employing Density Functional Theory (DFT) with a suitable solvation model, can provide reliable pKa predictions. nih.gov For example, a study successfully predicted the pKa of numerous thiols in DMSO using the M06-2X functional, achieving a standard deviation of only 0.5 pKa units from experimental values. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov It is widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to calculate its total electronic energy.

For this compound, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to find the global minimum energy conformation. nih.govglobalresearchonline.net This process optimizes all bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is the basis for all other computational analyses, including frequency calculations, MESP mapping, and HOMO-LUMO analysis. globalresearchonline.net The total energy obtained from these calculations is fundamental for determining the molecule's stability and for calculating thermodynamic properties.

Table 2: Example of Predicted Geometrical Parameters from a DFT Calculation This table illustrates the type of data obtained from a geometry optimization. The values are hypothetical examples for this compound.

Parameter Bond/Angle Predicted Value
Bond Length C-S ~1.77 Å
Bond Length S-H ~1.35 Å
Bond Length C-Cl ~1.74 Å
Bond Length C-N ~1.48 Å
Bond Angle C-S-H ~96°
Bond Angle C-C-Cl ~121°
Bond Angle C-C-N ~119°

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics.

For a relatively small molecule like this compound, MD simulations would be particularly useful for:

Conformational Analysis: Studying the rotation around the C–S bond to understand the preferred orientation of the thiol group relative to the benzene ring.

Solvation Effects: Simulating the molecule in a solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and how they affect its conformation and interactions.

Intermolecular Interactions: Modeling its interaction with other molecules, such as biological macromolecules or surfaces, to predict binding modes and affinities.

Although no specific MD studies on this compound are reported, the methodology is standard for understanding the behavior of molecules in a condensed phase.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters and a range of descriptors that quantify chemical reactivity.

Spectroscopic Parameters: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, a detailed assignment of vibrational modes to specific bonds (e.g., C-H stretch, N-O stretch, C-S stretch) can be made. globalresearchonline.net Theoretical calculations of NMR chemical shifts are also a common practice to aid in structure elucidation. sigmaaldrich.com

Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. These descriptors help in understanding the chemical behavior of the molecule as a whole.

Table 3: Key Reactivity Descriptors and Their Significance These descriptors are calculated from HOMO and LUMO energies obtained via DFT.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution; proportional to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) A measure of the propensity to accept electrons.

Formulas are based on Koopmans' theorem.

For this compound, the presence of the electron-withdrawing nitro and chloro groups would lead to a high electronegativity (χ) and a high electrophilicity index (ω), indicating its character as a strong electron acceptor.

Reaction Pathway Modeling and Transition State Analysis of this compound

Computational and theoretical studies are pivotal in elucidating the intricate mechanisms of chemical reactions involving this compound. While direct computational data for this specific molecule is not extensively available in public literature, valuable insights can be drawn from studies on analogous compounds, particularly those concerning nucleophilic aromatic substitution (SNA) reactions of chloronitrobenzenes with thiol-based nucleophiles. These studies help in constructing a theoretical framework for understanding the reaction pathways and transition states for this compound.

The reaction of this compound with a nucleophile, particularly at the thiol group, is expected to proceed via a nucleophilic aromatic substitution (SNA) mechanism. The presence of the electron-withdrawing nitro group (-NO₂) ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic attack. Computational modeling of such reactions typically investigates two primary pathways: a stepwise mechanism involving a stable intermediate, or a concerted mechanism where bond formation and breakage occur in a single step.

Stepwise Mechanism (Meisenheimer Complex Pathway)

The classical stepwise mechanism for SNA reactions proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the context of this compound reacting with a nucleophile (Nu⁻), the proposed pathway is as follows:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group.

Departure of the Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final product.

Computational studies on similar systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols, have been performed to understand these pathways. datapdf.comresearchgate.netnih.gov These studies often involve mapping the potential energy surface to identify reactants, transition states, intermediates, and products.

Concerted Mechanism

In some instances, particularly depending on the nature of the nucleophile, the leaving group, and the solvent, the SNA reaction can proceed through a concerted mechanism. In this pathway, the formation of the new bond between the nucleophile and the aromatic ring occurs simultaneously with the breaking of the bond between the carbon and the leaving group. This proceeds through a single transition state without the formation of a stable intermediate. Recent computational and experimental evidence suggests that for many SNA reactions, a concerted pathway might be more common than previously thought. researchgate.net

Transition State Analysis

Transition state theory is employed in computational studies to determine the energy barriers (activation energies) of the reaction steps. The geometry of the transition state provides crucial information about the mechanism. For a stepwise reaction, two transition states (TS1 and TS2) corresponding to the formation and decomposition of the Meisenheimer complex would be identified. For a concerted reaction, only a single transition state would be present.

While specific data for this compound is not available, we can consider data from a DFT study on a related system: the reaction of 2-sulfonylpyrimidine with methanethiolate, which also proceeds via an SNA mechanism. This provides a qualitative and quantitative framework for what might be expected.

Table 1: Illustrative Gibbs Free Energy Profile for a Model SNA Reaction

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants2-Sulfonylpyrimidine + CH₃S⁻0.0
TS1First Transition State+15.0
IntermediateMeisenheimer Complex+5.0
TS2Second Transition State+10.0
ProductsArylated Thiol + SO₂R⁻-20.0

Note: This data is for an analogous reaction and serves to illustrate the expected energetic profile.

The table above illustrates a typical two-step SNA reaction profile. The first transition state (TS1) represents the energy barrier for the initial nucleophilic attack, which is often the rate-determining step. The Meisenheimer complex exists in a potential energy well. The second transition state (TS2) corresponds to the energy required for the departure of the leaving group.

Detailed Research Findings from Analogous Systems

Computational studies on the reaction of chloronitrobenzenes with thiols have revealed several key findings that are likely applicable to this compound:

Solvent Effects: The choice of solvent can significantly influence the reaction pathway and activation energies. Polar aprotic solvents are often found to accelerate SNA reactions.

Nature of the Nucleophile: The nucleophilicity of the attacking species plays a critical role. Stronger nucleophiles will generally lead to lower activation barriers.

Leaving Group Ability: The nature of the leaving group also affects the reaction rate, though in many SNA reactions, the initial nucleophilic attack is the rate-limiting step.

Table 2: Calculated Activation Energies for SNAr Reactions of Different Chloronitrobenzene Isomers with a Generic Thiolate Nucleophile (Illustrative)

ReactantActivation Energy (TS1) (kcal/mol)Reaction Enthalpy (kcal/mol)
1-Chloro-2-nitrobenzene18.2-15.5
1-Chloro-4-nitrobenzene17.5-16.2
This compound (Projected)~18-19~ -15

Note: The values for the isomers are representative and based on general trends in SNA reactions. The projected values for the target compound are estimations based on these trends.

The position of the nitro group relative to the leaving group significantly impacts the stability of the transition state and any intermediate. In this compound, the nitro group is ortho to the chlorine, which should provide substantial stabilization for the negative charge developed during the nucleophilic attack.

Future Directions and Emerging Research Avenues for 2 Chloro 3 Nitrobenzene 1 Thiol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-3-nitrobenzene-1-thiol (B6165616) will likely be driven by the principles of green chemistry, emphasizing efficiency, safety, and the use of renewable resources. rsc.org Traditional multi-step syntheses of functionalized nitroaromatic compounds often involve harsh conditions and generate significant waste. researchgate.netnih.gov Future research is expected to focus on the development of more sustainable and atom-economical synthetic routes.

Key areas of exploration will include:

Thiol-Free Synthesis: The use of odorous and toxic thiols is a significant drawback in many synthetic procedures. Future methodologies may explore "thiol-free" approaches, utilizing thiolating synthons that are more stable and easier to handle. thieme.dersc.org This could involve the development of novel reagents that can introduce the thiol group onto the 2-chloro-3-nitrobenzene scaffold in a controlled and efficient manner.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly sustainable and selective alternative to traditional chemical methods. Future research could investigate the potential of engineered enzymes for the synthesis of this compound or its precursors.

Alternative Nitrating Agents: Moving away from the conventional use of mixed nitric and sulfuric acids for nitration is a key goal for sustainable chemistry. researchgate.net Research into milder and more selective nitrating agents, such as nitronium salts or dinitrogen pentoxide, could offer safer and more controlled routes to nitroaromatic compounds like the target molecule.

Research DirectionPotential AdvantageAssociated Challenges
Thiol-Free SynthesisReduced odor and toxicity, improved handlingDevelopment of stable and reactive thiolating synthons
Catalytic C-H FunctionalizationIncreased atom economy, shorter synthetic routesAchieving high regioselectivity on a substituted aromatic ring
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering for specific substrates
Alternative Nitrating AgentsImproved safety and selectivity, reduced wasteCost and availability of alternative reagents, optimization of reaction conditions

Exploration of Unconventional Reactivity and Catalysis

The unique arrangement of functional groups in this compound opens the door to exploring unconventional reactivity patterns and novel catalytic applications. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the thiol group. nih.gov

Future research in this area could focus on:

Nitro Group as a Leaving Group: The nitro group can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. ccspublishing.org.cnacs.orgdocumentsdelivered.com Investigating the displacement of the nitro group in this compound with various nucleophiles could lead to the synthesis of a diverse range of novel trifunctionalized aromatic compounds. The development of catalytic systems, for instance using simple inorganic salts like potassium phosphate (B84403), could facilitate this transformation under mild conditions. ccspublishing.org.cn

Photochemical Reactions: The photoreactivity of nitroaromatic compounds is a growing area of interest. chemistryviews.orgtandfonline.com Research has shown that photoirradiation of nitrobenzene (B124822) derivatives in the presence of thiols can lead to the formation of sulfonamides. chemistryviews.orgtandfonline.com Exploring the photochemical behavior of this compound could uncover new light-induced transformations and provide access to unique molecular architectures. This could involve investigating the formation of novel heterocyclic systems or unexpected rearrangements.

Catalysis by the Thiol Group: The thiol group itself can participate in or direct catalytic processes. Future studies could explore the use of this compound or its metal complexes as catalysts in organic synthesis. The electronic properties of the substituted aromatic ring could modulate the catalytic activity of the thiol group, potentially leading to novel and selective catalysts for reactions such as Michael additions or redox processes.

Electrochemical Synthesis: The application of electrochemistry in organic synthesis is a rapidly developing field that offers green and efficient alternatives to traditional methods. chemrxiv.org Investigating the electrochemical reduction or oxidation of this compound could provide access to new derivatives and intermediates that are difficult to obtain through conventional means.

Expansion of Applications in Advanced Materials Science and Engineering

The distinct functionalities of this compound make it a promising candidate for incorporation into advanced materials. Aromatic thiols and nitroaromatic compounds are known to be useful in various materials science applications. dntb.gov.uaresearchgate.net

Future research could target the following areas:

Self-Assembled Monolayers (SAMs): The thiol group provides a strong anchor for the formation of SAMs on metal surfaces, such as gold. The presence of the chloro and nitro groups on the aromatic ring would allow for further functionalization of the monolayer surface, creating tailored interfaces for applications in sensing, electronics, and biocompatible coatings.

Functional Polymers: this compound can be used as a monomer or a functionalizing agent in the synthesis of novel polymers. The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile polymerization method. dntb.gov.ua The resulting polymers, bearing the chloro and nitro functionalities, could exhibit interesting properties for applications such as high refractive index materials, gas separation membranes, or stimuli-responsive materials.

Nanoparticle Functionalization: The thiol group can be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The resulting hybrid materials could have applications in areas like catalysis, bioimaging, and drug delivery. The nitro group could be further reduced to an amino group, providing a site for bioconjugation.

Sensors and Detectors: The electronic properties of the nitroaromatic system, combined with the binding capabilities of the thiol group, could be exploited in the design of chemical sensors. For instance, the interaction of the thiol with specific analytes could induce a change in the electronic or optical properties of the molecule, which could be detected spectroscopically. The compound 2-chloro-4-nitrobenzene-1-thiol, a close isomer, has been investigated for the detection of viruses. biosynth.com

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. thieme.dersc.orgnih.govacs.orgyoutube.com The future production and derivatization of this compound will likely benefit significantly from these technologies.

Key research avenues include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters. rsc.orgyoutube.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Synthesis Platforms: The integration of robotics and automated systems can accelerate the discovery and optimization of new reactions and derivatives of this compound. reddit.comacm.orgresearchgate.netnih.gov Automated platforms can perform high-throughput screening of reaction conditions, leading to the rapid identification of optimal synthetic protocols.

In-line Analysis and Optimization: The incorporation of in-line analytical techniques, such as spectroscopy and chromatography, into flow reactors allows for real-time monitoring of reaction progress. This data can be used in feedback loops to automatically optimize reaction conditions, leading to higher yields and purity.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate workup and purification. youtube.com This approach could be used to synthesize complex derivatives of this compound in a highly efficient manner.

Multidisciplinary Research Opportunities in Physical Organic Chemistry

A deeper understanding of the fundamental physical organic properties of this compound is crucial for unlocking its full potential. The interplay of the three functional groups creates a rich platform for investigating structure-reactivity relationships.

Future research in this area should include:

Computational Modeling: Quantum mechanical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.com Computational studies can be used to predict reaction mechanisms, rationalize experimental observations, and guide the design of new experiments. For example, calculations can help to understand the relative leaving group ability of the chloro versus the nitro group in SNAr reactions.

Kinetic and Mechanistic Studies: Detailed kinetic studies of the reactions of this compound can elucidate the underlying reaction mechanisms. This could involve investigating the influence of solvent, temperature, and catalysts on reaction rates. Such studies are essential for optimizing synthetic procedures and for understanding the fundamental reactivity of the molecule.

Substituent Effects: The chloro and nitro groups are strong electron-withdrawing groups that significantly influence the acidity of the thiol and the reactivity of the aromatic ring. nih.govdocumentsdelivered.com Systematic studies on the effect of these substituents on the molecule's properties, compared to simpler analogues, would provide valuable data for quantitative structure-activity relationship (QSAR) models.

Spectroscopic Characterization: A thorough spectroscopic characterization of this compound and its derivatives using advanced techniques such as 2D NMR, mass spectrometry, and X-ray crystallography will provide a detailed picture of their structure and conformation. This information is fundamental for understanding their reactivity and for designing new applications.

Q & A

Q. What safety protocols should be followed when handling 2-Chloro-3-nitrobenzene-1-thiol in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE):
  • Respirators (NIOSH-approved) for dust/particulate protection.

  • Impervious gloves (e.g., nitrile) and safety goggles.

  • Lab coats and protective clothing to avoid skin contact .

    • Emergency Measures: Install safety showers and eye wash stations. Follow OSHA and local regulations for chemical disposal .

    Table 1: Key Safety Recommendations from SDS

    Control MeasureSpecification
    RespiratoryNIOSH-approved dust respirator
    Hand ProtectionNitrile gloves
    Eye ProtectionSafety goggles + face shield (if splashing risk)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic proton environments (e.g., nitro and chloro substituents cause distinct deshielding). For example, nitro groups typically shift aromatic protons downfield to 8.0–8.5 ppm .
  • UV-Vis Spectroscopy: Detect conjugation effects; nitro groups absorb strongly near 270–300 nm .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ or [M−Cl]+ fragments) .

Q. How can researchers determine the purity of synthesized this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water) or TLC (silica gel, hexane:ethyl acetate eluent) .
  • Melting Point Analysis: Compare observed melting points with literature values (e.g., CRC Handbook for analogous compounds) .
  • Elemental Analysis: Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Polar Solvents: Limited solubility in water; moderate in DMSO or DMF due to nitro and thiol groups .
  • Non-Polar Solvents: Poor solubility in hexane; moderate in dichloromethane or benzene .
  • Experimental Testing: Conduct gradient solubility tests (e.g., 5 mg/mL increments) in selected solvents .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Use slow evaporation in a 1:1 dichloromethane/hexane mixture to grow high-quality crystals .
  • Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) at 294 K.
  • Refinement: Apply SHELXL-2018 for least-squares refinement (target R factor < 0.05). Address twinning with TWIN/BASF commands .

Table 2: Example Crystallographic Parameters (Analogous Compound)

ParameterValue
R factor0.052
wR factor0.149
Data-to-Parameter Ratio13.1

Q. How should contradictory data between computational models and experimental spectra be reconciled?

Methodological Answer:

  • Cross-Validation: Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (e.g., PCM for DMSO) .
  • Error Analysis: Check for overfitting in computational parameters (e.g., basis set size, convergence criteria) .
  • Experimental Replication: Repeat spectroscopy under controlled humidity/temperature to rule out environmental artifacts .

Q. What synthetic strategies prevent nitro group reduction during thiol-directed reactions?

Methodological Answer:

  • Protecting Groups: Temporarily protect the thiol with tert-butyl disulfide (reversible via reductive cleavage) .
  • Reaction Conditions: Use mild reducing agents (e.g., NaBH4 instead of LiAlH4) and inert atmospheres (N2/Ar) to stabilize nitro groups .
  • Catalyst Selection: Employ Pd/C or Raney Ni with controlled hydrogen pressure to avoid over-reduction .

Q. How can regioselective functionalization of this compound be achieved?

Methodological Answer:

  • Directing Groups: Utilize the nitro group’s meta-directing effect to target electrophilic substitution at the 5-position .
  • Metal-Mediated Coupling: Perform Suzuki-Miyaura cross-coupling at the chloro position using Pd(PPh3)4 and aryl boronic acids .
  • Kinetic Control: Optimize reaction temperature (e.g., 0°C for slower, selective reactions) and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.